molecular formula C10H14O4 B8803249 3-Methoxyphenyl)propane-1,2-diol

3-Methoxyphenyl)propane-1,2-diol

Cat. No. B8803249
M. Wt: 198.22 g/mol
InChI Key: PZKYCBMLUGVAGH-UHFFFAOYSA-N
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Patent
US04169858

Procedure details

To a refluxing azeotropic mixture of 125 ml toluene and 100 ml 10% sulfuric acid is added an aqueous solution (~250 ml.) to 9.0 g 1-(4-hydroxy-3-methoxyphenyl)-propane-1,2-diol (from step C) at such a rate that the volume of the aqueous phase remained constant during the addition, returning the toluene and separating the aqueous phase of the distillate by a Dean-Stark head. The separation of the water is discontinued after ~250 ml is collected and the reaction mixture is refluxed for an additional hour.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13](O)[CH:14]([OH:16])[CH3:15])=[CH:9][C:8]=1[O:18][CH3:19]>C1(C)C=CC=CC=1>[CH3:15][C:14]([CH2:13][C:10]1[CH:11]=[CH:12][C:7]([OH:6])=[C:8]([O:18][CH3:19])[CH:9]=1)=[O:16]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
OC1=C(C=C(C=C1)C(C(C)O)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
remained constant during the addition
CUSTOM
Type
CUSTOM
Details
separating the aqueous phase of the distillate by a Dean-Stark head
CUSTOM
Type
CUSTOM
Details
The separation of the water
CUSTOM
Type
CUSTOM
Details
is collected
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is refluxed for an additional hour

Outcomes

Product
Name
Type
Smiles
CC(=O)CC1=CC(OC)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.